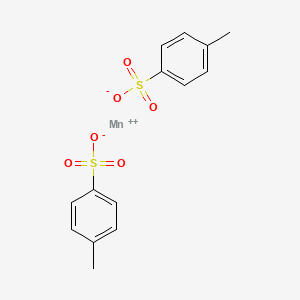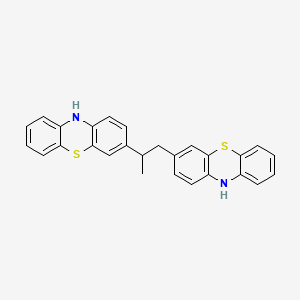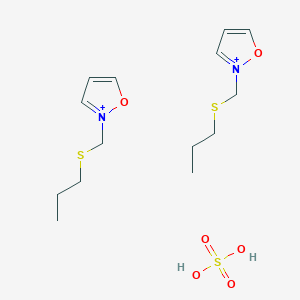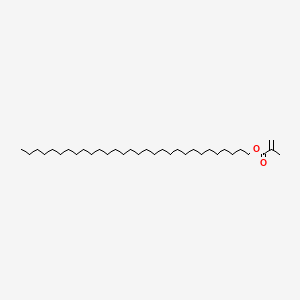
Triacontyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triacontyl methacrylate is an organic compound with the molecular formula C₃₄H₆₆O₂. It is a long-chain ester of methacrylic acid and is known for its hydrophobic properties. This compound is used in various applications, particularly in the field of polymer chemistry, due to its ability to form stable and durable polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triacontyl methacrylate can be synthesized through the esterification of methacrylic acid with triacontanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The reaction mixture is continuously fed into a reactor where it undergoes esterification, and the product is subsequently purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions: Triacontyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form high molecular weight polymers.
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze back to methacrylic acid and triacontanol.
Transesterification: It can react with other alcohols to form different esters.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are used under controlled temperature conditions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Transesterification: Catalysts such as sodium methoxide or potassium carbonate are employed.
Major Products:
Polymerization: High molecular weight polymers with applications in coatings and adhesives.
Hydrolysis: Methacrylic acid and triacontanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Triacontyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of specialty polymers with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its hydrophobic nature.
Industry: Applied in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which triacontyl methacrylate exerts its effects is primarily through its ability to form stable polymers. The methacrylate group undergoes polymerization, leading to the formation of long-chain polymers. These polymers exhibit excellent mechanical properties and chemical resistance, making them suitable for various applications. The hydrophobic nature of the triacontyl group also contributes to the water-resistant properties of the resulting polymers.
Vergleich Mit ähnlichen Verbindungen
- Hentriacontyl methacrylate
- Dothis compound
- Hexathis compound
Comparison: this compound is unique due to its specific chain length, which imparts distinct hydrophobic properties and polymerization behavior. Compared to henthis compound and dothis compound, this compound offers a balance between chain length and polymer properties, making it suitable for a broader range of applications. Hexathis compound, with a longer chain, may provide enhanced hydrophobicity but could be more challenging to polymerize effectively.
Eigenschaften
CAS-Nummer |
93857-97-7 |
|---|---|
Molekularformel |
C34H66O2 |
Molekulargewicht |
506.9 g/mol |
IUPAC-Name |
triacontyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C34H66O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-36-34(35)33(2)3/h2,4-32H2,1,3H3 |
InChI-Schlüssel |
GHPRLFYOUPKDQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12657875.png)

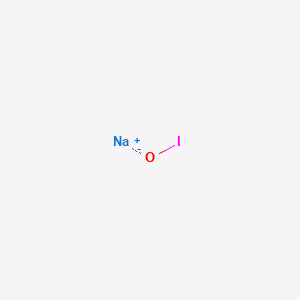
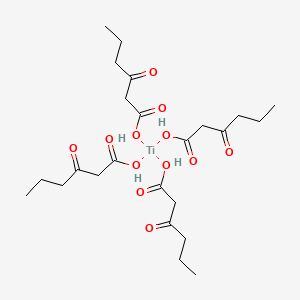
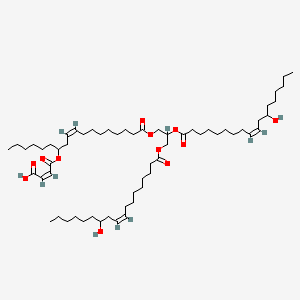
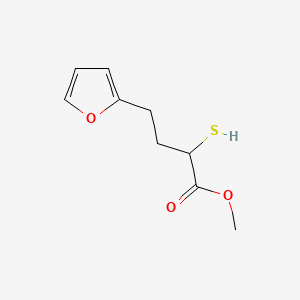
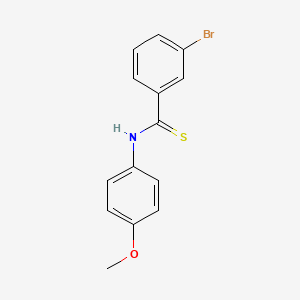
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)
